molecular formula C20H21NO B13939645 Oxazole, 2-pentyl-4,5-diphenyl- CAS No. 20662-96-8

Oxazole, 2-pentyl-4,5-diphenyl-

Cat. No.: B13939645
CAS No.: 20662-96-8
M. Wt: 291.4 g/mol
InChI Key: WTZWTWBPJSSEET-UHFFFAOYSA-N
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Description

Oxazole, 2-pentyl-4,5-diphenyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a pentyl group at the 2-position and phenyl groups at the 4 and 5 positions. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 2-pentyl-4,5-diphenyl- can be achieved through various methods. One common approach is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid . The reaction typically proceeds under mild conditions and results in the formation of the oxazole ring.

Another method is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones under acidic conditions . This method is particularly useful for synthesizing 2,5-disubstituted oxazoles.

Industrial Production Methods

Industrial production of oxazole derivatives often involves the use of catalytic systems to enhance the efficiency and yield of the reactions. Magnetic nanocatalysts have been reported to be effective in the synthesis of various oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-pentyl-4,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: Oxazoles can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of oxazoles can lead to the formation of oxazolines.

    Substitution: Electrophilic substitution reactions can occur at the 2-position of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oxazolone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Oxazole, 2-pentyl-4,5-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole, 2-pentyl-4,5-diphenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to changes in cellular processes. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 2-pentyl-4,5-diphenyl- is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

20662-96-8

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

2-pentyl-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C20H21NO/c1-2-3-6-15-18-21-19(16-11-7-4-8-12-16)20(22-18)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3

InChI Key

WTZWTWBPJSSEET-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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